molecular formula C8H6N2O2 B12121696 4-Quinazolinol, 3-oxide CAS No. 7152-38-7

4-Quinazolinol, 3-oxide

Cat. No.: B12121696
CAS No.: 7152-38-7
M. Wt: 162.15 g/mol
InChI Key: SKAYLCIAMUNIHK-UHFFFAOYSA-N
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Description

4-Quinazolinol, 3-oxide is a heterocyclic organic compound with the molecular formula C(_8)H(_6)N(_2)O(_2) It is a derivative of quinazoline, featuring an oxygen atom bonded to the nitrogen at the third position, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinazolinol, 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of quinazoline using hydrogen peroxide in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as m-chloroperbenzoic acid (MCPBA) may also be employed to facilitate the oxidation process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Quinazolinol, 3-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinazoline dioxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent quinazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, MCPBA, and other peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

4-Quinazolinol, 3-oxide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anti-tumor effects.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Quinazolinol, 3-oxide exerts its effects involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinazoline: The parent compound without the N-oxide group.

    Quinazoline 1-oxide: Another N-oxide derivative with the oxygen at a different position.

    2-Methylquinazolin-4-ol 3-oxide: A methyl-substituted derivative.

Comparison: 4-Quinazolinol, 3-oxide is unique due to its specific N-oxide functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the N-oxide group can significantly influence the compound’s properties, making this compound particularly valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAYLCIAMUNIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275783
Record name 4-Quinazolinol, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-38-7, 5319-71-1
Record name 4-Quinazolinol, 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC522969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Quinazolinol, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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